
4-(Ethoxycarbonyl)-4-propylhept-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethoxycarbonyl)-4-propylhept-6-enoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings. This particular compound features an ethoxycarbonyl group attached to a hept-6-enoate backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)-4-propylhept-6-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
R-COOH+C2H5OH→R-COOC2H5+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxycarbonyl)-4-propylhept-6-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can lead to the formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are various ester derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Ethoxycarbonyl)-4-propylhept-6-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances, flavorings, and plasticizers.
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)-4-propylhept-6-enoate involves its interaction with various molecular targets. In biological systems, esters are typically hydrolyzed by esterases, leading to the formation of the corresponding alcohol and carboxylic acid. The hydrolysis reaction is catalyzed by the enzyme, which lowers the activation energy and increases the reaction rate.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar ethoxycarbonyl group but a shorter carbon chain.
Methyl propionate: Another ester with a similar structure but different alkyl groups.
Butyl butyrate: An ester with a longer carbon chain and different alkyl groups.
Uniqueness
4-(Ethoxycarbonyl)-4-propylhept-6-enoate is unique due to its specific structure, which combines an ethoxycarbonyl group with a hept-6-enoate backbone. This combination allows for unique reactivity and applications in various fields, making it a valuable compound in both research and industry.
Properties
CAS No. |
143050-62-8 |
|---|---|
Molecular Formula |
C13H21O4- |
Molecular Weight |
241.30 g/mol |
IUPAC Name |
4-ethoxycarbonyl-4-propylhept-6-enoate |
InChI |
InChI=1S/C13H22O4/c1-4-8-13(9-5-2,10-7-11(14)15)12(16)17-6-3/h4H,1,5-10H2,2-3H3,(H,14,15)/p-1 |
InChI Key |
HZEOQBGGFPLLDM-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(CCC(=O)[O-])(CC=C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


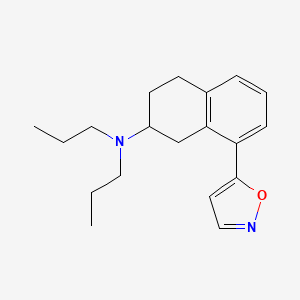
![2-Propanol, 1,1'-[(phenylmethyl)imino]bis[2-methyl-](/img/structure/B12547724.png)
![4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12547725.png)

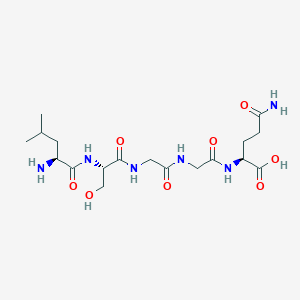
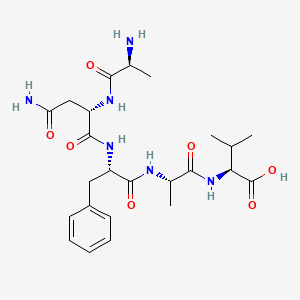
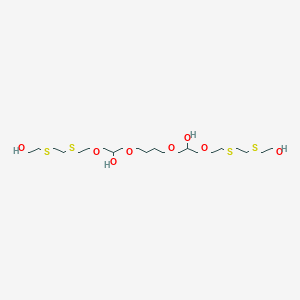
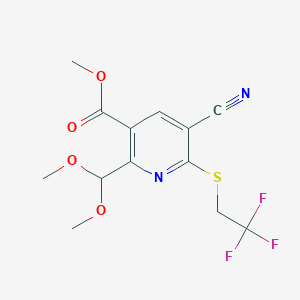
![3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol](/img/structure/B12547777.png)
![Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-](/img/structure/B12547778.png)

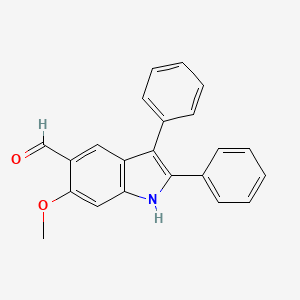
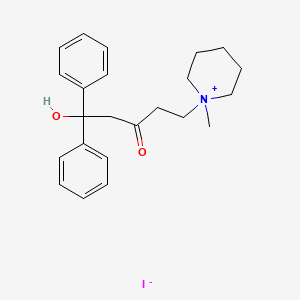
![6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one](/img/structure/B12547785.png)
